molecular formula C13H13N3O2 B5834638 3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide

3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide

Cat. No.: B5834638
M. Wt: 243.26 g/mol
InChI Key: WMZVPAFWVJKBPR-UHFFFAOYSA-N
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Description

3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide is a β-ketoamide derivative featuring a phenyl-substituted pyrazole moiety. The phenylpyrazole group confers structural rigidity and aromatic interactions, while the β-ketoamide backbone enables hydrogen bonding and metal coordination, critical for binding to biological targets .

Properties

IUPAC Name

3-oxo-N-(2-phenylpyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10(17)9-13(18)15-12-7-8-14-16(12)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZVPAFWVJKBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide and related compounds:

Compound Core Structure Substituents Molecular Weight Reported Activity Synthetic Route
This compound β-ketoamide + pyrazole Phenyl at pyrazole N1 ~245.27 g/mol* Intermediate (inferred) Condensation of 3-oxobutanamide + phenyl hydrazine
3-oxo-N-(thiazol-2-yl)butanamide () β-ketoamide + thiazole Thiazole at amide ~185.22 g/mol PDE5 inhibition (100% at 10 µM) Cyclization of thiourea derivatives
3-oxo-N-(2-oxo-2H-benzimidazol-5-yl)butanamide () β-ketoamide + benzimidazolone Benzimidazolone at amide ~259.26 g/mol Not reported (structural analog) Acetylation of benzimidazolone amine
VU0468554 () Urea + pyrazole Isopropyl and 3-methylphenyl 334.42 g/mol Not disclosed (high purity >98%) Thiourea condensation

*Calculated based on formula C₁₃H₁₃N₃O₂.

Key Findings:

Bioactivity: The thiazole analog (3-oxo-N-(thiazol-2-yl)butanamide) exhibits 100% PDE5 inhibition at 10 µM, comparable to sildenafil, due to electrostatic and shape similarity in molecular docking studies . Urea-based pyrazole derivatives like VU0468554 prioritize stability and purity (>98%), though their pharmacological targets remain unspecified .

Synthetic Accessibility: this compound is synthesized via a one-step condensation of N-methyl-3-oxobutanamide and phenyl hydrazine in aqueous ethanol (82% yield) . This contrasts with the multi-step routes required for benzimidazolone and urea analogs, which involve thiourea intermediates or benzoylation .

Structural Flexibility: Replacing the thiazole ring () with a phenylpyrazole (target compound) introduces steric hindrance, which may limit conformational flexibility but improve metabolic stability.

Research Implications and Gaps

  • Optimization Strategies : Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring or varying the pyrazole substituents, could modulate solubility and target selectivity .
  • Comparative Docking Studies : Computational modeling comparing the binding modes of phenylpyrazole and thiazole derivatives against PDE5 or related enzymes would clarify structure-activity relationships .

Biological Activity

3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

Molecular Formula: C12_{12}H12_{12}N2_{2}O\
Molecular Weight: 216.24 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound exhibits various mechanisms, including:

  • Inhibition of Enzymatic Activity: It has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation, making it a candidate for anticancer therapy .
  • Anti-inflammatory Effects: The compound demonstrates significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

Cell Line IC50_{50} (µM) Notes
MCF-7 (Breast Cancer)2.13 ± 0.80High cytotoxicity observed .
SiHa (Cervical Cancer)4.34 ± 0.98Significant growth inhibition .
PC-3 (Prostate Cancer)4.46 ± 0.53Selective potency noted .

The results indicate that the compound exhibits selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells (HEK293T), highlighting its potential as a therapeutic agent.

Anti-inflammatory Activity

In a recent study, the compound was shown to significantly reduce levels of inflammatory markers in vitro and in vivo models. The efficacy was assessed through various assays measuring cytokine levels before and after treatment with the compound.

Case Studies

A notable case study involved the evaluation of this compound in a mouse model of acetaminophen-induced liver injury. The treatment resulted in significant protective effects at a dosage of 40 mg/kg, indicating its potential for therapeutic use in liver-related diseases .

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